p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride

Neurotoxicity In Vitro Pharmacology Microelectrode Array

Procure 4-Methoxymethamphetamine HCl (PMMA) as a DEA Schedule I analytical reference standard for forensic and research use. Its distinct pharmacological fingerprint (neuronal IC50 112 μM), unique CYP2D6-dependent metabolism, and MDMA-like discriminative stimulus effects, which differ fundamentally from PMA, mandate identity-verified material. This ≥98% purity CRM, supplied with comprehensive Certificates of Analysis and batch-specific spectral data, ensures calibration traceability for toxicology and enables reliable replication in structure-activity relationship studies.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 3398-68-3
Cat. No. B145598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Methoxy-N,alpha-dimethylphenethylamine hydrochloride
CAS3398-68-3
Synonyms(+-)-isomer of 4-methoxymethamphetamine
4-methoxymethamphetamine
4-methoxymethamphetamine hydrochloride
4-PMMA
HCl of 4-methoxymethamphetamine
HCl(+-)-isomer of 4-methoxymethamphetamine
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NC.Cl
InChIInChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H
InChIKeyIQZVXWOBOYTPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride (CAS 3398-68-3) Procurement: Certified Analytical Reference Standard for Amphetamine-Type Stimulant Identification


p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride (CAS 3398-68-3), also designated as 4-Methoxymethamphetamine hydrochloride or PMMA hydrochloride [1], is a synthetic phenethylamine derivative characterized by a para-methoxy phenyl group and dual methyl substitutions at both the alpha carbon and the nitrogen atom [2]. The compound possesses a molecular formula of C11H18ClNO and a molecular weight of 215.72 g/mol . It is internationally controlled under Schedule I of the 1971 United Nations Convention on Psychotropic Substances [3], and procurement is restricted to authorized forensic, clinical toxicology, and research applications.

Why p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride Cannot Be Interchanged with Other Methoxyamphetamine Analogs in Forensic and Pharmacological Workflows


Within the class of methoxylated phenethylamine analogs, including para-methoxyamphetamine (PMA) and 3,4-methylenedioxymethamphetamine (MDMA), substitution is not permissible due to quantifiable differences in intrinsic neuroactivity [1], discriminative stimulus properties [2], and metabolic pathway dependence [3]. PMMA exhibits a distinct in vitro potency profile (IC50 112 μM for neuronal activity inhibition) that differentiates it from methamphetamine (IC50 100 μM) [1], and unlike PMA, it does not produce amphetamine-like discriminative stimulus effects [2]. Furthermore, its metabolism is critically dependent on CYP2D6 activity [3], a feature with direct implications for toxicological interpretation. Therefore, the use of certified, identity-verified p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is mandatory for accurate instrument calibration, reference standard generation, and reliable experimental replication.

Quantitative Comparative Evidence for p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride: Differentiating Data from Closest Analogs


Comparative Neuronal Activity Inhibition: PMMA IC50 Relative to Methamphetamine

In a comparative microelectrode array (MEA) study of rat primary cortical cultures, p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride (PMMA) demonstrated an IC50 of 112 μM for inhibition of weighted mean firing rate (wMFR). This directly contrasts with methamphetamine, which exhibited an IC50 of 100 μM in the identical assay system [1]. This quantitative difference supports the distinct neuroactivity profile of the para-methoxy substituted analog.

Neurotoxicity In Vitro Pharmacology Microelectrode Array

Acute Toxicity Profile Differentiation: PMMA LD50 in Isolated vs. Aggregated Murine Models

A behavioral pharmacology investigation in mice established that p-Methoxy-N,alpha-dimethylphenethylamine (PMMA) exhibits a 24-hour isolated LD50 of 63 mg/kg and an aggregated LD50 of 53 mg/kg, with no statistically significant difference between the two conditions [1]. Notably, PMMA did not produce significant locomotor stimulation at doses up to 30 mg/kg [1]. This contrasts with PMA, which has been reported to produce amphetamine-like stimulus effects [1].

Toxicology In Vivo Behavioral Pharmacology LD50

Certified Analytical Reference Standard Availability for LC-MS/MS and GC-MS Workflows

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is commercially available as a Certified Reference Material (CRM) or Certified Spiking Solution™ at a concentration of 1.0 mg/mL (as free base) in methanol . This formulation is specifically validated for use in liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) methods . Certificates of Analysis (CoA) and batch-specific GC-MS spectral data are available from suppliers such as Cayman Chemical and Cerilliant .

Analytical Chemistry Forensic Toxicology Reference Materials

Melting Point Specification: A Key Quality Indicator for Solid Reference Material Procurement

The solid hydrochloride salt of p-Methoxy-N,alpha-dimethylphenethylamine exhibits a defined melting point of 174 °C [1]. This physical constant provides a critical quality control parameter for laboratories procuring the neat solid material. This value is distinct from the predicted melting points or reported ranges of structurally related free bases or alternative salt forms (e.g., hydrobromide or sulfate salts).

Analytical Chemistry Reference Standard Quality Control

Validated Application Scenarios for p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride Based on Comparative Evidence


Forensic Toxicology: LC-MS/MS and GC-MS Method Calibration and Analyte Confirmation

This compound is optimally deployed as a Certified Reference Material (CRM) for the calibration and validation of analytical instrumentation in forensic toxicology. As detailed in Section 3, suppliers provide batch-specific GC-MS spectral data and Certificates of Analysis, confirming its suitability for spiking and method development in urine drug testing, clinical toxicology, and forensic analysis . The certified concentration (1.0 mg/mL as free base in methanol) ensures traceability and quantitative accuracy, directly addressing the regulatory requirement for verified reference standards in confirmatory testing of amphetamine-type stimulants.

In Vitro Neuropharmacology: Receptor and Transporter Selectivity Profiling in New Psychoactive Substance (NPS) Research

In research settings investigating the structure-activity relationships of phenethylamine analogs, this compound serves as a critical comparator probe. The IC50 value of 112 μM for neuronal activity inhibition (as compared to methamphetamine's 100 μM) provides a quantitative benchmark. Procurement of the verified compound enables laboratories to generate reliable data on monoamine transporter interactions, metabolic stability, and intrinsic cytotoxicity, which are essential for characterizing the distinct pharmacological fingerprint of the para-methoxy-N-methyl substituted analog within the broader class of serotonergic stimulants.

In Vivo Behavioral Pharmacology: Differentiation of Serotonergic and Dopaminergic Mechanisms in Murine Models

For in vivo studies aimed at dissecting the contribution of serotonergic versus dopaminergic systems to drug discrimination and locomotor activity, this compound is the appropriate selection. The established acute toxicity profile (isolated LD50 of 63 mg/kg; aggregated LD50 of 53 mg/kg in mice) and the documented absence of significant locomotor stimulation up to 30 mg/kg provide a defined safety and behavioral baseline. This data enables researchers to design dose-response experiments that accurately probe PMMA's MDMA-like discriminative stimulus effects, distinct from the amphetamine-like effects of its analog PMA .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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